(S)-(+)-4-Phenyl-2-oxazolidinone

Catalog No.
S1487740
CAS No.
99395-88-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-Phenyl-2-oxazolidinone

CAS Number

99395-88-7

Product Name

(S)-(+)-4-Phenyl-2-oxazolidinone

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1

InChI Key

QDMNNMIOWVJVLY-MRVPVSSYSA-N

SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Synonyms

(+)-4-Phenyl-2-oxazolidinone; (4S)-4-Phenyl-2-oxazolidinone; (S)-(+)-4-Phenyl-2-oxazolidinone; (S)-4-Phenyl-1,3-oxazolidin-2-one; (S)-4-Phenyl-2-oxazolidinone; (S)-POZ

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CC=C2

(S)-(+)-4-Phenyl-2-oxazolidinone, also known as Evans oxazolidinone, is a synthetic, chiral molecule belonging to the class of oxazolidinones. It's a white to light yellow crystalline powder []. Its significance lies in its ability to induce chirality in other molecules during organic synthesis [].


Molecular Structure Analysis

The key feature of (S)-(+)-4-Phenyl-2-oxazolidinone is its four-membered ring structure containing an oxygen and a nitrogen atom (oxazolidinone ring). The molecule also has a phenyl group (benzene ring) attached to the carbon atom at position 4. The "S" designation indicates the stereochemistry at the carbon atom next to the nitrogen (C-3), meaning the four substituents around this carbon have a specific spatial arrangement []. This chirality allows the molecule to differentiate between mirror-image molecules of other compounds during synthesis, leading to the formation of a desired enantiomer [].


Chemical Reactions Analysis

(S)-(+)-4-Phenyl-2-oxazolidinone is involved in various chemical reactions, primarily related to its use as a chiral auxiliary:

  • Asymmetric Aldol Reaction: This reaction is a cornerstone for creating carbon-carbon bonds with controlled chirality. (S)-(+)-4-Phenyl-2-oxazolidinone is condensed with a carbonyl compound, followed by reaction with an aldehyde. The resulting aldol product inherits the chirality of the oxazolidinone, and subsequent cleavage of the auxiliary yields a desired enantiopure product [].

A representative example involves the asymmetric aldol reaction of propionaldehyde with a phenyl acetaldehyde derivative using (S)-(+)-4-Phenyl-2-oxazolidinone as the auxiliary:

(S)-(+)-4-Phenyl-2-oxazolidinone + PhCH2CHO -> (S)-Aldol Adduct(S)-Aldol Adduct -> (S)-PhCH2CH(OH)CH2COPh (desired product) + (S)-(+)-4-Phenyl-2-oxazolidinone (recovered)
  • Other Asymmetric Reactions: (S)-(+)-4-Phenyl-2-oxazolidinone can be employed in various other asymmetric reactions, including alkylations, Mannich reactions, and Robinson annulations. In each case, the chiral auxiliary directs the formation of a specific enantiomer in the final product [].

Physical And Chemical Properties Analysis

  • Melting Point: 129-132 °C []
  • Optical Rotation: [α]20/D +48° (c = 2 in chloroform) []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and methanol [].
  • Stability: Relatively stable under dry conditions, but can decompose upon exposure to moisture or acids [].

As a chiral auxiliary, (S)-(+)-4-Phenyl-2-oxazolidinone forms a diastereomeric adduct with a prochiral substrate molecule. Diastereomers are stereoisomers that are not mirror images. The steric interactions between the auxiliary and the substrate dictate the approach of the reaction partners, leading to the formation of a specific enantiomer in the final product after cleavage of the auxiliary [].

As a Chiral Auxiliary

One of the primary applications of (S)-(+)-4-Phenyl-2-oxazolidinone lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral units introduced into a molecule to induce chirality during a reaction and then removed to obtain the desired enantiomerically pure product.

(S)-(+)-4-Phenyl-2-oxazolidinone has been employed in various asymmetric reactions, including aldol reactions, Michael additions, and alkylations. Its effectiveness stems from its ability to form diastereomeric adducts with reaction intermediates, leading to diastereoselective reactions and subsequent control over the product's stereochemistry. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of (S)-(+)-4-Phenyl-2-oxazolidinone in an asymmetric aldol reaction, achieving high enantioselectivity for the desired product. []

As a Building Block for Drug Discovery

(S)-(+)-4-Phenyl-2-oxazolidinone has also been investigated as a potential building block for the development of new pharmaceuticals. The oxazolidinone ring system is present in several clinically relevant drugs, such as linezolid, which exhibits antibacterial activity.

Studies have explored the use of (S)-(+)-4-Phenyl-2-oxazolidinone as a starting material for the synthesis of novel analogs with potential therapeutic applications. Research published in the European Journal of Medicinal Chemistry describes the synthesis and evaluation of (S)-(+)-4-Phenyl-2-oxazolidinone derivatives as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. []

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-4-Phenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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